N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a combination of furan, piperidine, benzothiadiazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps:
Formation of the furan-2-ylcarbonyl group: This can be achieved through the acylation of furan using an appropriate acyl chloride.
Synthesis of the piperidin-4-yl intermediate: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Coupling with benzothiadiazole: The benzothiadiazole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group in the benzothiadiazole can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of benzothiadiazole.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide depends on its specific application:
In medicinal chemistry: , it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
In materials science: , its electronic properties can be exploited in the design of organic semiconductors or light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-furan-2-carboxamide: Similar in structure but with different functional groups.
1-[(Furan-2-yl)carbonyl]piperidin-4-one: Shares the furan and piperidine moieties but lacks the benzothiadiazole and sulfonamide groups.
Uniqueness
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C16H16N4O4S2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C16H16N4O4S2/c21-16(13-4-2-10-24-13)20-8-6-11(7-9-20)19-26(22,23)14-5-1-3-12-15(14)18-25-17-12/h1-5,10-11,19H,6-9H2 |
InChI Key |
NCTPFMGYPWEEPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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